
(2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone is a chemical compound with the molecular formula C16H14N2O3 It is known for its unique structure, which includes an aziridine ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone typically involves the reaction of benzylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the aziridine ring. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation products: Corresponding oxides.
Reduction products: Amino derivatives.
Substitution products: Various aziridine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell walls and disrupt their function makes it a candidate for developing new antibiotics .
Medicine
In medicine, this compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
作用機序
The mechanism of action of (2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone involves its interaction with cellular components. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes. The nitrophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Benzylaziridin-1-yl)(4-nitrophenyl)methanone is unique due to its combination of an aziridine ring and a nitrophenyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry set it apart from similar compounds .
特性
CAS番号 |
25022-59-7 |
|---|---|
分子式 |
C16H14N2O3 |
分子量 |
282.29 g/mol |
IUPAC名 |
(2-benzylaziridin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-6-8-14(9-7-13)18(20)21)17-11-15(17)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChIキー |
ZIHYCLMAEVWULI-UHFFFAOYSA-N |
正規SMILES |
C1C(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


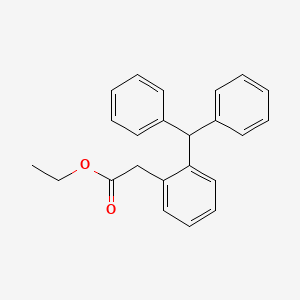
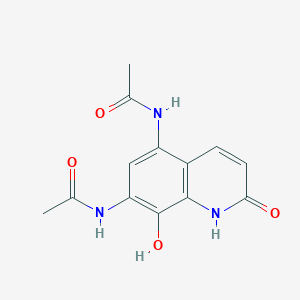
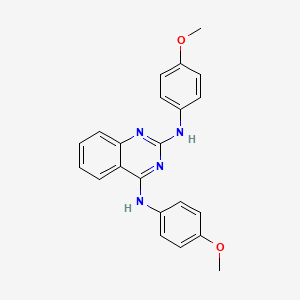
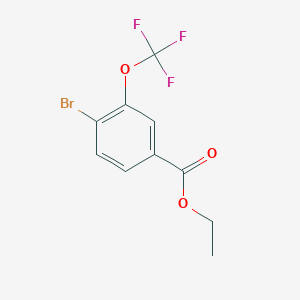
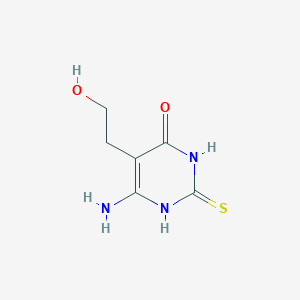

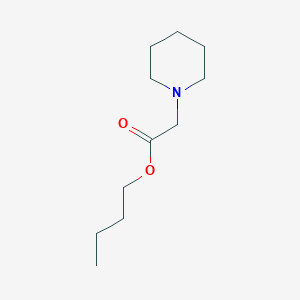
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
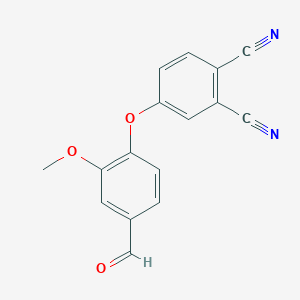
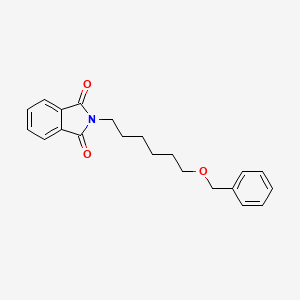
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
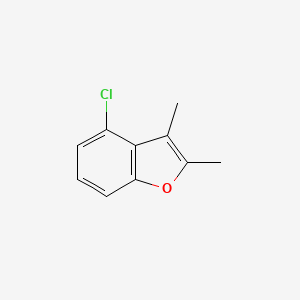
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
